Molecular Weight Reduction vs. Saturated 3-Cyclohexylpiperidine
3-Cyclohexylidenepiperidine (C₁₁H₁₉N) possesses a molecular weight of 165.27 g·mol⁻¹, which is 2.02 g·mol⁻¹ lower than its saturated counterpart 3-cyclohexylpiperidine (C₁₁H₂₁N, 167.29 g·mol⁻¹) . This 1.2% reduction arises directly from the formal loss of two hydrogen atoms upon introduction of the exocyclic double bond and translates into a measurable decrease in molar volume and a calculated LogP shift of approximately −0.3 units (predicted LogP ~2.8 for the target compound vs. ~3.1 for the saturated analog) . For medicinal chemistry campaigns operating under strict molecular weight cutoffs (e.g., ≤500 Da for CNS drug-likeness), a 2 Da reduction at the scaffold level can be consequential when combined with heavy substituents.
| Evidence Dimension | Molecular weight and derived physicochemical descriptors |
|---|---|
| Target Compound Data | MW = 165.27 g·mol⁻¹; Predicted LogP ≈ 2.8 |
| Comparator Or Baseline | 3-Cyclohexylpiperidine (CAS 19734-66-8): MW = 167.29 g·mol⁻¹; Predicted LogP ≈ 3.1 |
| Quantified Difference | ΔMW = −2.02 g·mol⁻¹ (−1.2%); ΔLogP ≈ −0.3 |
| Conditions | Calculated from molecular formula; LogP values predicted via ChemAxon/ACD/Labs consensus |
Why This Matters
Even a 2 Da mass reduction at the core scaffold level can influence pharmacokinetic parameters and helps maintain compliance with molecular weight thresholds during fragment-to-lead optimization.
